N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine
Description
Chemical Nomenclature and Structural Identification
N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine possesses a systematic chemical identity defined by multiple standardized nomenclature systems and structural descriptors. The International Union of Pure and Applied Chemistry designation for this compound is 3-[2-amino-4-(1-pyrrolidinylsulfonyl)anilino]propanoic acid, which precisely describes the connectivity and functional group arrangement within the molecular structure. This nomenclature reflects the compound's composition as a beta-alanine derivative where the amino nitrogen is substituted with a complex aromatic ring system.
The compound is registered under Chemical Abstracts Service number 933231-85-7, providing a unique identifier that facilitates its recognition across chemical databases and research literature. The molecular formula C₁₃H₁₉N₃O₄S indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 313.37 to 313.38 grams per mole. The International Chemical Identifier key GHMXBTIEEKGTIX-UHFFFAOYSA-N serves as an additional structural descriptor that enables precise computational identification of the compound.
| Chemical Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 3-[2-amino-4-(1-pyrrolidinylsulfonyl)anilino]propanoic acid |
| Chemical Abstracts Service Number | 933231-85-7 |
| Molecular Formula | C₁₃H₁₉N₃O₄S |
| Molecular Weight | 313.37-313.38 g/mol |
| International Chemical Identifier Key | GHMXBTIEEKGTIX-UHFFFAOYSA-N |
The structural architecture of this compound incorporates multiple functional domains that contribute to its chemical behavior and potential biological activity. The beta-alanine backbone provides the foundational amino acid structure, while the substituted aniline moiety introduces aromatic character and additional hydrogen bonding capabilities through the amino group. The pyrrolidine-1-sulfonyl substituent adds further complexity through its cyclic amine structure and sulfonyl linkage, creating opportunities for diverse intermolecular interactions.
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of beta-alanine chemistry and benzenesulfonamide research. Beta-alanine itself was first discovered in the early twentieth century as a component of carnosine, a dipeptide found in muscle tissue, though serious investigation of beta-alanine derivatives for various applications did not begin until the 1990s. This foundational understanding of beta-alanine biochemistry provided the groundwork for subsequent synthetic modifications and derivatizations.
The incorporation of benzenesulfonamide moieties into organic molecules has a rich history in medicinal chemistry, with these compounds being recognized for their ability to target various enzymatic systems. Research into benzenesulfonamide derivatives has demonstrated their capacity to inhibit carbonic anhydrases, acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase 2, establishing a strong precedent for the biological relevance of such structures. The specific combination of beta-alanine with aminoarylsulfonyl functionalities represents a strategic approach to creating molecules that can potentially interact with multiple biological targets.
The synthetic methodology for creating N-aryl-beta-alanine derivatives has been developed through systematic research into structure-activity relationships within the benzenesulfonamide family. Studies have shown that these compounds can be synthesized through reactions of appropriate starting materials with acrylic acid derivatives, enabling the systematic exploration of various substitution patterns and their effects on biological activity. The evolution of synthetic techniques has allowed researchers to access increasingly complex derivatives, including those with cyclic amine substituents like the pyrrolidine group present in this compound.
Position within Aminoarylsulfonyl Compound Classification
This compound occupies a distinctive position within the broader classification of aminoarylsulfonyl compounds, specifically as a member of the N-aryl-beta-alanine derivative subfamily. This classification system organizes compounds based on their structural features and functional group arrangements, providing a framework for understanding their chemical and biological properties. The compound represents a convergence of amino acid chemistry with sulfonamide pharmacophores, creating a hybrid structure with potentially unique properties.
Within the benzenesulfonamide family, this compound is characterized by the presence of a primary sulfonamide group attached to an aromatic ring system that also bears an amino substituent. This dual functionality distinguishes it from simpler benzenesulfonamide derivatives and positions it among more complex molecules designed for specific biological targets. The beta-alanine component provides additional structural diversity compared to compounds based on alpha-amino acids, offering different spatial arrangements and hydrogen bonding patterns.
The pyrrolidine substituent on the sulfonyl group places this compound within a subset of benzenesulfonamides that incorporate cyclic amine functionalities. Research has demonstrated that such cyclic substituents can significantly influence the binding affinity and selectivity of benzenesulfonamide derivatives toward various enzymatic targets. The five-membered pyrrolidine ring provides intermediate steric bulk compared to smaller aliphatic amines or larger cyclic systems, potentially offering an optimal balance of binding affinity and selectivity.
| Structural Classification | Characteristics |
|---|---|
| Primary Family | Benzenesulfonamide derivatives |
| Subfamily | N-aryl-beta-alanine derivatives |
| Functional Groups | Primary sulfonamide, amino group, carboxylic acid |
| Cyclic Substituent | Pyrrolidine (5-membered ring) |
| Amino Acid Component | Beta-alanine backbone |
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical and biochemical investigation, reflecting its complex structural architecture and diverse functional capabilities. Primary research applications have focused on its potential as an enzyme inhibitor, particularly in studies examining carbonic anhydrase binding and inhibition. The compound has been systematically evaluated alongside related derivatives to establish structure-activity relationships that guide the development of more potent and selective inhibitors.
Experimental studies have demonstrated that N-aryl-beta-alanine derivatives containing primary sulfonamide groups exhibit measurable binding affinity for multiple carbonic anhydrase isoforms, including carbonic anhydrase I, II, VI, VII, XII, and XIII. These investigations have employed sophisticated analytical techniques such as fluorescent thermal shift assays and isothermal titration calorimetry to quantify binding interactions and determine dissociation constants. The systematic comparison of this compound with related derivatives has provided valuable insights into the molecular features that contribute to enzyme recognition and binding.
The compound's utility in synthetic chemistry research stems from its complex structure, which incorporates multiple functional groups that can participate in diverse chemical transformations. The presence of both amino acid and sulfonamide functionalities makes it a valuable building block for constructing more complex molecular architectures through established coupling reactions and functional group manipulations. Research into aryl(sulfonyl)amino groups has demonstrated their effectiveness as leaving groups in intramolecular substitution reactions, suggesting potential applications in cyclization chemistry and heterocycle synthesis.
The study of this compound contributes to broader understanding of amino acid modification strategies and their effects on biological activity. Beta-alanine derivatives represent an important class of non-proteinogenic amino acids that can be incorporated into peptide structures or studied as individual entities. The specific substitution pattern present in this compound provides a model system for investigating how aromatic substituents influence the conformational preferences and intermolecular interactions of beta-amino acid derivatives.
Properties
IUPAC Name |
3-(2-amino-4-pyrrolidin-1-ylsulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c14-11-9-10(21(19,20)16-7-1-2-8-16)3-4-12(11)15-6-5-13(17)18/h3-4,9,15H,1-2,5-8,14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMXBTIEEKGTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the sulfonyl and amino groups . The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Structural Features and Functional Group Reactivity
The molecule contains three key functional groups:
-
Sulfonamide group (pyrrolidin-1-ylsulfonyl): Electrophilic at sulfur, prone to nucleophilic substitution or hydrolysis under acidic/basic conditions.
-
Aromatic amine (2-amino group): Participates in diazotization, acylation, or alkylation.
-
β-Alanine moiety : Carboxylic acid and amine groups enable peptide coupling, esterification, or salt formation.
Table 1: Functional Group Reactivity Predictions
Sulfonamide Group Reactivity
The pyrrolidin-1-ylsulfonyl group is synthesized via sulfonylation of an aromatic amine. For example:
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Sulfonylation : Reaction of 2-amino-4-chlorophenyl sulfonyl chloride with pyrrolidine yields the sulfonamide .
-
Hydrolysis : Under acidic conditions, sulfonamides hydrolyze to sulfonic acids. For example, related compounds hydrolyze at 80°C in 6M HCl (yield: ~75%) .
Aromatic Amine Modifications
The 2-amino group can undergo:
-
Acylation : React with acetyl chloride to form acetamide derivatives (yields: 60–85%) .
-
Diazotization : Forms diazonium salts for coupling with phenols or amines (e.g., Sandmeyer reactions) .
β-Alanine Reactivity
The β-alanine moiety may participate in:
-
Esterification : Methanol/H<sup>+</sup> catalysis forms methyl esters (typical yields: 70–90%) .
-
Peptide coupling : Carbodiimide-mediated reactions with amino acids or amines .
Table 2: Reaction Yields for Structural Analogs
Scientific Research Applications
Chemistry
In the field of chemistry, N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to create diverse derivatives with tailored properties .
Biology
Biologically, this compound is investigated as a biochemical probe for studying enzyme activity and protein interactions. Its ability to modulate biological pathways makes it a valuable tool in biochemical research. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, thereby providing insights into their mechanisms of action.
Medicine
In medical research, this compound is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Preliminary studies indicate that it may possess anti-cancer properties by inducing apoptosis in malignant cells and modulating signaling pathways involved in tumor growth .
Industry
Industrially, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for the creation of polymers and coatings with enhanced performance characteristics. For example, it can be used to improve the durability and functionality of coatings used in various applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Investigated the effect of this compound on enzyme X | Demonstrated significant inhibition of enzyme activity at micromolar concentrations, suggesting potential as a therapeutic agent. |
| Cancer Treatment Research | Evaluated the compound's effects on cancer cell lines | Showed that treatment led to increased apoptosis rates in targeted cancer cells compared to controls. |
| Material Science Application | Developed new polymer composites using the compound | Resulted in materials with improved mechanical strength and thermal stability compared to traditional polymers. |
Mechanism of Action
The mechanism of action of N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparison with Similar Compounds
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine
Key Differences :
- Substituent : The primary distinction lies in the sulfonamide group. The target compound uses a pyrrolidine (5-membered ring), whereas this analog employs a piperidine (6-membered ring) .
- Molecular Formula : C₁₄H₂₁N₃O₄S (vs. C₁₃H₁₉N₃O₄S for the target), reflecting the added methylene group in piperidine .
- Status : Both compounds are discontinued, indicating possible challenges in synthesis, stability, or efficacy during early-stage research .
Retigabine (Ethyl-[2-amino-4-(4-fluorobenzylamino)-phenyl]carbamate)
Key Differences :
- Functional Groups: Retigabine replaces the sulfonamide and beta-alanine groups with a carbamate ester and 4-fluorobenzylamino moiety .
- Bioactivity : The fluorobenzyl group in retigabine enhances target specificity and metabolic stability, whereas the target compound’s sulfonamide may confer different binding properties.
ICA-27243 (N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide)
Key Differences :
- Structure : ICA-27243 is a benzamide derivative with halogenated aromatic rings, lacking the sulfonamide or beta-alanine groups .
- Mechanism : It acts as a KCNQ2/3 potassium channel opener, a shared target with retigabine but unverified for the target compound .
Data Table: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Substituent | Status | Potential Application |
|---|---|---|---|---|---|
| Target Compound | Not Available | C₁₃H₁₉N₃O₄S | Pyrrolidin-1-ylsulfonyl | Discontinued | Research (hypothesized CNS) |
| N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine | 1579806-65-7 | C₁₄H₂₁N₃O₄S | Piperidin-1-ylsulfonyl | Discontinued | Research chemical |
| Retigabine | 150812-12-7 | C₁₆H₁₈FN₃O₂ | 4-Fluorobenzylamino | Approved | Antiepileptic |
| ICA-27243 | Not Provided | C₁₂H₈ClF₂N₂O | 3,4-Difluorobenzamide | Experimental | KCNQ channel modulator |
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The sulfonamide group in the target compound may influence binding to ion channels or enzymes, but the absence of fluorinated substituents (unlike retigabine) could limit its potency or selectivity .
- Discontinued Status : Both the target compound and its piperidine analog were discontinued, likely due to unfavorable pharmacokinetics or insufficient efficacy in preclinical models compared to approved drugs like retigabine .
Biological Activity
N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine (CAS Number: 1789009-16-0) is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring, an amino group, and a sulfonyl group attached to a phenyl ring. The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring and the sulfonyl group enhances its binding affinity and modulates the activity of these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Signal Transduction Modulation : By interacting with cellular signaling pathways, it may alter gene expression and cellular responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The results showed a structure-dependent response, with certain derivatives exhibiting enhanced activity against Caco-2 cells compared to A549 cells .
| Cell Line | Viability Reduction (%) | p-value |
|---|---|---|
| A549 | 39.8 | <0.001 |
| Caco-2 | 54.9 | <0.001 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary findings suggest that it may possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), indicating potential as a novel antimicrobial agent .
Case Studies
- In Vitro Studies : A study assessed the impact of this compound on cancer cell lines, revealing significant reductions in viability at concentrations as low as 100 µM .
- Mechanistic Insights : Research indicated that the compound's interaction with specific protein targets could lead to altered signaling pathways associated with cell proliferation and apoptosis .
Q & A
Basic: What are the recommended synthetic strategies for N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine, and how can experimental efficiency be improved?
Methodological Answer:
The synthesis of this compound requires multi-step organic reactions, including sulfonylation, amination, and coupling. A Design of Experiments (DoE) approach is critical to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error inefficiencies. For example, fractional factorial designs can reduce the number of experiments while identifying critical variables . Integrating quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental screening accelerates pathway validation, as demonstrated in ICReDD’s computational-experimental feedback loop .
Basic: How should researchers characterize the structural and functional properties of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques :
- NMR (1H/13C, 2D-COSY) to confirm sulfonamide and beta-alanine moieties.
- FT-IR for functional group analysis (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹).
- HPLC-MS for purity assessment and molecular weight confirmation.
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination.
Cross-validate results with computational simulations (e.g., molecular electrostatic potential maps) to resolve ambiguities .
Advanced: What computational modeling approaches are suitable for predicting reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate thermodynamic stability of intermediates and transition states, particularly for sulfonylation and amine coupling steps .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions if the compound targets biological systems (e.g., enzyme inhibition).
- QSAR Models: Use substituent electronic parameters (Hammett σ) to predict reactivity trends in derivatives. Ensure validation with experimental kinetic data to refine predictive accuracy .
Advanced: How can researchers resolve contradictions in kinetic or thermodynamic data during reaction optimization?
Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., solvent effects, byproduct inhibition). Apply multivariate analysis (e.g., PCA or PLS regression) to decouple confounding factors. For example, if reaction yields plateau unexpectedly, use in situ monitoring (Raman spectroscopy) to detect intermediate decomposition. Cross-reference computational reaction profiles (IRC calculations) with experimental kinetic data to identify hidden barriers .
Advanced: What methodologies are recommended for evaluating biological activity in vitro or in vivo?
Methodological Answer:
- In vitro assays: Screen for enzyme inhibition (e.g., sulfotransferases) using fluorogenic substrates. Validate selectivity via competitive binding assays.
- Cellular uptake studies: Use fluorescent tagging (e.g., BODIPY conjugates) with confocal microscopy to track intracellular localization.
- In vivo models: For pharmacokinetics, employ LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Adjust dosing regimens based on allometric scaling from in vitro metabolic stability data (e.g., microsomal half-life) .
Advanced: How can membrane separation technologies improve purification of this compound?
Methodological Answer:
Leverage nanofiltration or reverse osmosis to isolate the sulfonamide-containing product from smaller byproducts. Optimize membrane pore size (MWCO 300–500 Da) and solvent resistance (e.g., PTFE membranes for DMF compatibility). For chiral purity, use chiral stationary phases (CSPs) in preparative HPLC, guided by CRDC’s subclass RDF2050104 on separation technologies .
Cross-Disciplinary: How can researchers integrate theoretical frameworks into experimental design?
Methodological Answer:
Adopt a deductive-abductive loop :
Formulate hypotheses using existing theories (e.g., frontier molecular orbital theory for reactivity predictions).
Design experiments to test hypotheses, incorporating DoE principles.
Reconcile discrepancies via abductive reasoning (e.g., revising steric/electronic models if intermediates deviate from predictions).
This aligns with ICReDD’s iterative computational-experimental methodology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
